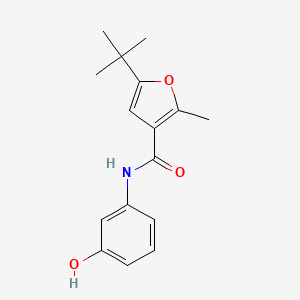

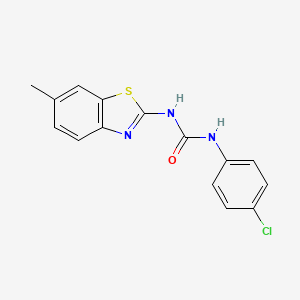

![molecular formula C16H10N2O B5621467 2-methyl-7H-benzo[e]perimidin-7-one](/img/structure/B5621467.png)

2-methyl-7H-benzo[e]perimidin-7-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Methyl-7H-benzo[e]perimidin-7-one is a compound of interest within the field of medicinal chemistry and organic synthesis due to its structural uniqueness and potential biological activity. The interest in this compound stems from its perimidinone core, a structure that has been associated with various biological activities, including antitumor, antibacterial, and enzyme inhibition properties.

Synthesis Analysis

The synthesis of 2-methyl-7H-benzo[e]perimidin-7-one and its derivatives often involves the reaction of amino or hydroxy substituted 7H-benzo[e]perimidin-7-one with alkylamines, leading to a variety of compounds with significant antineoplastic activities. For example, Stefańska et al. (1993) demonstrated potent in vitro activity against murine L1210 leukemia cells and P388 leukemia in vivo, showcasing the compound's potential for cancer treatment without stimulating free radical formation (Stefańska et al., 1993).

Molecular Structure Analysis

Claramunt et al. (1994) investigated the structure of 1H-Perimidin-2(3H)-one derivatives, providing insights into the molecular conformation and stability of these compounds. Their findings revealed the importance of molecular packing forces and the predominance of the oxo tautomer in both solid and solution states, contributing to the understanding of the compound's structural characteristics (Claramunt et al., 1994).

Chemical Reactions and Properties

Chemical reactions involving 2-methyl-7H-benzo[e]perimidin-7-one derivatives are diverse, including interactions with amines which result in mono-, di-, or tri-aminated derivatives. Cameron and Samuel (1977) explored such reactions, highlighting the compound's reactivity and potential for generating a wide range of derivatives with various biological activities (Cameron & Samuel, 1977).

Mecanismo De Acción

Direcciones Futuras

Perimidines have immense applications in life sciences, medical sciences, and industrial chemistry . Their ability to interact molecularly with different proteins, form complexes with metals, and exhibit distinct behavior in various ranges of light makes them appealing and challenging for future scientists . This opens up a wide range of possibilities for future research and applications.

Propiedades

IUPAC Name |

2-methylbenzo[e]perimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O/c1-9-17-13-8-4-7-12-14(13)15(18-9)10-5-2-3-6-11(10)16(12)19/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHBYWLGUAWZSKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC3=C2C(=N1)C4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-benzo[e]perimidin-7-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(3-chlorophenyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5621385.png)

![methyl N-[4-(tert-butylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]-N-cyanoglycinate](/img/structure/B5621387.png)

![1-{[7-methyl-2-(4-morpholinyl)-3-quinolinyl]methyl}-4-azepanamine dihydrochloride](/img/structure/B5621424.png)

![methyl 4-{[(2,3,6-trimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5621446.png)

![2-ethyl-9-(N-methylglycyl)-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5621460.png)

![cis-3a-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}carbonyl)octahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B5621474.png)

![N-ethyl-2-methyl-N-{[5-(2-nitrophenyl)-2-furyl]methyl}-2-propen-1-amine](/img/structure/B5621491.png)

![2-{[(5-methoxy-2-furoyl)amino]methyl}-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5621492.png)

![8-[3-(2-fluorophenyl)-3-phenylpropanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5621497.png)